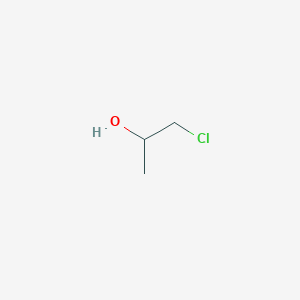
4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one, also known as tetrahydrolinalool, is a chemical compound that belongs to the family of terpenes. It is commonly used in the fragrance and flavor industry due to its pleasant odor and taste. However, its potential applications in scientific research have been explored in recent years.
Wissenschaftliche Forschungsanwendungen
Tetrahydrolinalool has been shown to have potential applications in scientific research, particularly in the fields of neurology and pharmacology. It has been found to possess neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine, a neurotransmitter that is involved in the regulation of movement and mood. Additionally, 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemische Und Physiologische Effekte
Tetrahydrolinalool has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of antioxidants in the brain, which may help to protect against oxidative stress and neurodegeneration. Additionally, 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool has been shown to have anti-inflammatory and analgesic effects, which may help to reduce pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrahydrolinalool has several advantages as a research tool. It is relatively inexpensive and easy to synthesize, and it has a low toxicity profile. Additionally, it has been shown to have a number of potential therapeutic applications, which may make it useful in drug development. However, there are also some limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and administration route.
Zukünftige Richtungen
There are several potential future directions for research on 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to determine its optimal dose and administration route. Finally, there is a need for more studies on the safety and toxicity of 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool, particularly in long-term use.
Synthesemethoden
Tetrahydrolinalool can be synthesized through various methods, including hydrogenation of linalool, reduction of geraniol, and dihydroxylation of myrcene. The most common method is the hydrogenation of linalool, which involves the reaction of linalool with hydrogen gas in the presence of a catalyst such as palladium on carbon.
Eigenschaften
CAS-Nummer |
18366-35-3 |
|---|---|
Produktname |
4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one |
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
4,4-dimethyl-2,6,7,7a-tetrahydro-1H-inden-5-one |
InChI |
InChI=1S/C11H16O/c1-11(2)9-5-3-4-8(9)6-7-10(11)12/h5,8H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
KETIMECUIGMKNI-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)CCC2C1=CCC2)C |
Kanonische SMILES |
CC1(C(=O)CCC2C1=CCC2)C |
Synonyme |
2,6,7,7a-Tetrahydro-4,4-dimethyl-1H-inden-5(4H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)










![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)